2-Bromo-5-isopropylthiophene

Description

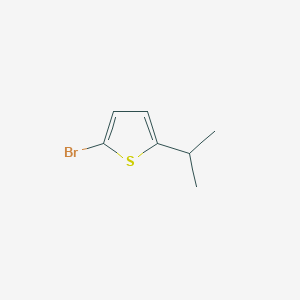

2-Bromo-5-isopropylthiophene is an organic compound with the molecular formula C7H9BrS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a bromine atom at the second position and an isopropyl group at the fifth position of the thiophene ring.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-propan-2-ylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrS/c1-5(2)6-3-4-7(8)9-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPIJGRYTRTFGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-isopropylthiophene can be achieved through several methods. One common approach involves the bromination of 5-isopropylthiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-isopropylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are typically employed under inert atmosphere conditions.

Major Products Formed

Substitution Reactions: Products include various substituted thiophenes, depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

2-Bromo-5-isopropylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-isopropylthiophene depends on its application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom’s presence enhances the compound’s reactivity, making it a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-5-methylthiophene: Similar structure but with a methyl group instead of an isopropyl group.

2-Bromo-3-isopropylthiophene: Bromine and isopropyl groups are positioned differently on the thiophene ring.

Uniqueness

2-Bromo-5-isopropylthiophene is unique due to the specific positioning of the bromine and isopropyl groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it particularly useful in the synthesis of specific organic compounds and materials .

Biological Activity

2-Bromo-5-isopropylthiophene is a compound belonging to the class of brominated thiophenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical formula:

- Molecular Formula : C₈H₉BrS

- Molecular Weight : 215.13 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and antipsychotic agent.

Antibacterial Activity

Recent studies have shown that derivatives of brominated thiophenes exhibit significant antibacterial properties. For instance, sulfonamide derivatives synthesized from brominated thiophenes demonstrated efficacy against Klebsiella pneumoniae, particularly strains producing New Delhi Metallo-β-lactamase (NDM-1) .

Table 1: Antibacterial Efficacy of Brominated Thiophenes

| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Bacteria |

|---|---|---|---|

| 5-Bromo-N-alkylthiophene-2-sulfonamide | 0.39 | 0.78 | Klebsiella pneumoniae ST147 |

| This compound | TBD | TBD | TBD |

Note: TBD = To Be Determined

The study indicated that the synthesized compounds exhibited potent antibacterial activity, with a minimum inhibitory concentration (MIC) as low as 0.39 μg/mL against resistant strains .

Antipsychotic Potential

The compound has also been explored for its antipsychotic properties. Research suggests that brominated thiophenes can act as antagonists at various serotonin and dopamine receptors, which are crucial in treating psychotic disorders such as schizophrenia .

Mechanism of Action

The proposed mechanism for the antipsychotic activity involves the blockade of dopamine D2 receptors and serotonin receptors (5-HT2A and 5-HT6), which may lead to improved therapeutic profiles compared to traditional antipsychotics .

Case Studies

- Antibacterial Study : A study focused on the synthesis and evaluation of 5-bromo-N-alkylthiophene-2-sulfonamides found that these compounds exhibited significant antibacterial activity against NDM-producing Klebsiella pneumoniae. The research included both in vitro assays and in-silico docking studies to elucidate the interaction between the compounds and bacterial proteins .

- Antipsychotic Research : In another study, compounds similar to this compound were evaluated for their effects on dopamine and serotonin receptor binding. The results indicated a favorable profile for managing symptoms associated with schizophrenia, particularly regarding reduced side effects such as weight gain commonly seen with traditional antipsychotics .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Bromo-5-isopropylthiophene to improve yield and purity?

- Methodological Answer :

- Step 1 : Start with thiophene derivatives bearing isopropyl groups. Bromination at the 2-position is typically achieved using -bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ .

- Step 2 : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 9:1) and confirm purity via -NMR (δ ~6.8 ppm for thiophene protons) .

- Key Data : Optimal temperature ranges between 60–80°C, with yields ~65–75% reported for analogous bromothiophenes .

- Challenge : Competing side reactions (e.g., di-bromination) may occur if stoichiometry is not tightly controlled.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient of hexane:ethyl acetate (95:5 to 90:10) to separate brominated products from unreacted starting materials .

- Distillation : For large-scale syntheses, vacuum distillation (bp ~140–150°C) is recommended, though thermal decomposition risks exist .

- Analytical Confirmation : Validate purity via GC-MS (characteristic fragmentation at m/z 214 [M⁺]) and elemental analysis .

Q. How does steric hindrance from the isopropyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The isopropyl group at the 5-position reduces steric accessibility, requiring bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) for efficient Pd-catalyzed coupling .

- Data Table :

| Catalyst System | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Pd(OAc)₂/SPhos | 72 | 24 | |

| PdCl₂(PPh₃)₂ | 45 | 36 |

Advanced Research Questions

Q. What computational methods predict regioselectivity in electrophilic substitutions of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model electron density maps. The bromine atom directs electrophiles to the 3-position, but steric effects from the isopropyl group may override electronic preferences .

- Case Study : Nitration with HNO₃/H₂SO₄ yields 3-nitro derivatives despite bromine’s ortho/para-directing nature, highlighting steric dominance .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved for structurally similar derivatives?

- Methodological Answer :

- Dynamic Effects : Variable-temperature -NMR (e.g., −40°C to 25°C) can resolve peak splitting caused by rotational isomerism in the isopropyl group .

- Comparative Analysis : Cross-reference with analogs like 2-Bromo-3-ethylthiophene (δ 6.75–6.85 ppm for aromatic protons) to validate assignments .

Q. What strategies mitigate decomposition during storage of this compound?

- Methodological Answer :

- Stability Study : Store under argon at −20°C in amber vials. Degradation products (e.g., thiophene sulfoxides) form at >5% after 6 months at 4°C .

- Additives : Include 0.1% BHT (butylated hydroxytoluene) to suppress radical-mediated decomposition .

Q. How do substituents affect the compound’s electronic properties in organic semiconductors?

- Methodological Answer :

- Cyclic Voltammetry : Measure oxidation potentials (e.g., ~1.2 V vs. Ag/AgCl) to estimate HOMO levels (−5.4 eV), critical for charge transport in devices .

- UV-Vis Spectroscopy : Compare λₘₐₓ shifts (e.g., 280 nm vs. 310 nm for alkyl vs. aryl substituents) to assess conjugation extension .

Contradictions and Open Challenges

Q. Why do reported yields for Sonogashira couplings of this compound vary widely (30–80%)?

- Analysis :

- Catalyst Deactivation : Trace moisture or oxygen in solvents (e.g., THF, DMF) poisons Pd catalysts. Use rigorously dried solvents and Schlenk techniques .

- Steric vs. Electronic Effects : Bulky alkynes (e.g., trimethylsilylacetylene) exhibit lower reactivity due to hindered access to the catalytic site .

Q. How can researchers reconcile discrepancies in reported melting points (mp) for this compound?

- Resolution :

- Purity Impact : Impurities (e.g., residual bromine) lower mp. Reproduce data using recrystallized samples (solvent: ethanol/water) .

- Polymorphism : Differential Scanning Calorimetry (DSC) can identify multiple crystalline forms, explaining mp ranges (e.g., 85–88°C) .

Data-Driven Research Recommendations

- Retrosynthetic Planning : Leverage AI tools (e.g., Reaxys or Pistachio) to propose novel routes, such as C–H activation strategies bypassing traditional bromination .

- Collaborative Reproducibility : Share raw NMR/GC-MS datasets via open repositories (e.g., Zenodo) to address conflicting spectral interpretations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.